2-Phenylfuran

概述

描述

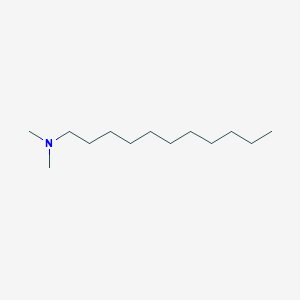

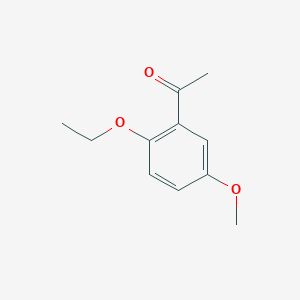

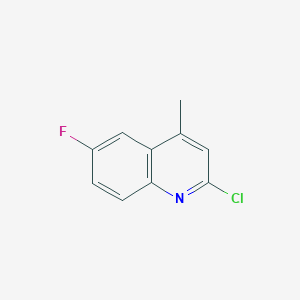

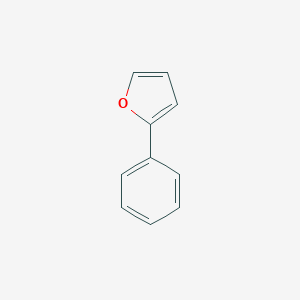

2-Phenylfuran is an organic compound belonging to the furan family, characterized by a furan ring substituted with a phenyl group at the second position. The molecular formula of this compound is C10H8O, and it has a molecular weight of 144.17 g/mol

作用机制

Target of Action

This compound is a derivative of furan, a heterocyclic organic compound, and phenyl group, an aromatic hydrocarbon

Mode of Action

Furan derivatives have been studied for their interactions with various biological targets . The exact interaction of 2-Phenylfuran with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Furan derivatives are known to be involved in various biochemical processes . The downstream effects of these pathways are diverse and depend on the specific targets and mode of action of the compound.

Pharmacokinetics

It is suggested that this compound has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier

Result of Action

Furan derivatives have been studied for their potential effects in various biological systems

准备方法

Synthetic Routes and Reaction Conditions

2-Phenylfuran can be synthesized through several methods, including:

-

Paal-Knorr Synthesis: : This method involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst. For this compound, the starting material is typically a 1,4-diketone with a phenyl substituent .

-

Feist-Benary Synthesis: : This method involves the reaction of α-haloketones with β-dicarbonyl compounds under basic conditions. The reaction proceeds through a condensation mechanism, followed by cyclization to form the furan ring .

-

Phenylation of Furan: : This method involves the direct phenylation of furan using phenylating agents such as phenylazotriphenylmethane. The reaction typically yields this compound as the major product .

Industrial Production Methods

Industrial production of this compound often involves the optimization of the above synthetic routes to achieve higher yields and purity. Catalysts such as palladium, gold, and copper are commonly used to facilitate the reactions and improve efficiency .

化学反应分析

2-Phenylfuran undergoes various chemical reactions, including:

-

Oxidation: : this compound can be oxidized to form phenylfuranones. Common oxidizing agents include potassium permanganate and chromium trioxide .

-

Reduction: : Reduction of this compound can yield dihydro derivatives. Catalytic hydrogenation using palladium on carbon is a typical method .

-

Substitution: : Electrophilic substitution reactions can occur at the furan ring. For example, nitration using nitric acid can introduce nitro groups at specific positions on the ring .

-

Cycloaddition: : this compound can participate in Diels-Alder reactions with dienophiles to form polycyclic compounds .

科学研究应用

2-Phenylfuran has several scientific research applications:

-

Medicinal Chemistry: : It serves as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents .

-

Materials Science: : this compound derivatives are used in the development of organic semiconductors and conductive polymers .

-

Biological Studies: : It is used as a probe to study enzyme mechanisms and interactions due to its unique electronic properties .

-

Industrial Applications: : this compound is used in the synthesis of fragrances and flavoring agents due to its aromatic properties .

相似化合物的比较

2-Phenylfuran can be compared with other similar compounds such as:

-

2-Methylfuran: : Unlike this compound, 2-Methylfuran has a methyl group instead of a phenyl group. It is less aromatic and has different reactivity patterns .

-

2-Furylmethanol: : This compound has a hydroxymethyl group at the second position. It is more polar and has different solubility properties compared to this compound .

-

2,5-Diphenylfuran: : This compound has phenyl groups at both the second and fifth positions. It exhibits different electronic properties and is used in different applications compared to this compound .

属性

IUPAC Name |

2-phenylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXNJAXHHFZVIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333986 | |

| Record name | 2-phenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17113-33-6 | |

| Record name | 2-phenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some common synthetic routes to 2-Phenylfuran?

A1: this compound can be synthesized through various methods, including:* Homolytic Aromatic Substitution: Phenylation of furan with phenyl radicals generated from sources like diazoaminobenzene or phenylazotriphenylmethane yields this compound. [, , ] * Cycloadditions: 2-Phenyloxazol-4(5H)-one reacts with acetylenic dipolarophiles, leading to the formation of this compound derivatives. []* Cyclization Reactions: Treating 2′-bromodeoxybenzoins with copper powder in dimethylacetamide results in cyclization, forming this compound. []* Tandem Ring-Opening/Ring-Closing Metathesis: This approach, although not yet successfully applied to Phelligridin G, aims to utilize readily available 2-Phenylfurans to access spirocyclic core structures found in natural products. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C10H8O, and its molecular weight is 144.17 g/mol.

Q3: How can this compound be characterized using spectroscopic techniques?

A3: this compound can be characterized using various spectroscopic methods, including:* NMR Spectroscopy: 1H NMR and 13C NMR spectroscopy can provide detailed information about the hydrogen and carbon environments within the molecule, respectively. []* IR Spectroscopy: Infrared spectroscopy can identify characteristic functional groups present in this compound, such as C-H, C=C, and C-O stretches. []* UV-Vis Spectroscopy: This technique can provide information about the electronic transitions within the molecule and can be used to study the formation of complexes, such as those observed in electron donor-acceptor (EDA) catalyzed reactions. []

Q4: What are some notable physical properties of this compound?

A4: this compound is a colorless liquid at room temperature. It exhibits fluorescence, a property significantly enhanced in its biaryl derivative, 5,5′-Diphenyl-2,2′-bifuran. []

Q5: Does this compound have any known catalytic properties?

A5: While this compound itself is not known to be catalytically active, derivatives like tetrahydrocarbazole (THC), which share structural similarities with this compound, have been successfully employed as catalysts in electron donor-acceptor (EDA) catalyzed reactions for the synthesis of biaryl and aryl-heteroaryl compounds. []

Q6: Are there any applications of this compound in materials science?

A6: While specific applications of this compound in material science are not extensively documented in the provided research, its derivatives, particularly those with extended π-systems, have shown potential in the development of organic electronic materials due to their unique electronic and optical properties. For example, the incorporation of this compound units into polymers could influence their conductivity, light emission, or charge transport properties.

Q7: How is computational chemistry used in research related to this compound?

A7: Computational chemistry plays a crucial role in understanding this compound and its derivatives. For instance:* Spectrum Simulation and Decomposition: Theoretical calculations and simulations can help interpret experimental spectroscopic data. Nuclear ensemble methods have been applied to simulate and decompose spectra of this compound. []* QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models, often based on convolutional neural networks (CNN), are employed to predict the biological activity of this compound derivatives. This approach has been used to identify potential inhibitors of anthrax lethal factor. []* Rotational Barrier Calculations: Molecular orbital (MO) calculations using methods like HF/6-31G and B3LYP/6-31G have been employed to study the effect of fused benzene rings on rotational barriers in this compound and related compounds. []

Q8: How do structural modifications impact the activity of this compound derivatives?

A8: Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the this compound scaffold affect its activity. * Anthrax Lethal Factor Inhibition: Research has shown that specific fragments like carboxylic acid, this compound, N-phenyldihydropyrazole, and others are associated with inhibitory activity against anthrax lethal factor. The presence and arrangement of these fragments can significantly influence potency. []* Platelet Aggregation Inhibition: In the context of platelet aggregation inhibition, introducing specific substituents on the 2-phenyl group of coumarin derivatives containing a this compound moiety was found to improve their potency, particularly against platelet-activating factor (PAF)-induced aggregation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。